molecular formula C10H9BrF2O2 B6291000 2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane CAS No. 2432848-57-0

2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane

Cat. No.: B6291000
CAS No.: 2432848-57-0
M. Wt: 279.08 g/mol
InChI Key: DLPXSAHJQFBWIA-UHFFFAOYSA-N
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Description

2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane is a halogenated 1,3-dioxolane derivative characterized by a bromo, two fluoro, and a methyl substituent on its phenyl ring. The 1,3-dioxolane moiety acts as a protecting group for aldehydes or ketones in organic synthesis, enhancing stability and modulating reactivity .

Properties

IUPAC Name

2-(6-bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-5-7(12)4-6(11)8(9(5)13)10-14-2-3-15-10/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPXSAHJQFBWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Br)C2OCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane typically involves the reaction of 6-bromo-2,4-difluoro-3-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Temperature: Moderate heating (50-80°C)

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The dioxolane ring can be reduced under specific conditions to form diols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO)

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of diols from the dioxolane ring

Scientific Research Applications

2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine and fluorine dominate electrophilic substitution reactivity, while iodine (in ) introduces steric bulk and may alter photophysical properties.
  • Substituent Positioning : Meta- vs. para-substituted halogens (e.g., vs. ) influence electronic effects (e.g., dipole moments) and regioselectivity in cross-coupling reactions.
  • Functional Groups : Methoxy groups () improve solubility in polar solvents, whereas methyl groups (target compound) may enhance lipophilicity.

Physicochemical and Spectral Properties

  • NMR Trends :
    • Methoxy groups in produce distinct singlet peaks (δ 3.8–4.0 ppm in ¹H NMR).
    • Fluorine atoms in cause splitting in ¹⁹F NMR and deshielded aromatic protons.
  • Thermal Stability :
    • Poly(1,3-dioxolane) derivatives () depolymerize under acidic conditions, suggesting the target compound may exhibit similar acid sensitivity.

Biological Activity

2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane is an organic compound notable for its unique dioxolane ring structure and the presence of halogen substituents, specifically bromine and fluorine. These features contribute to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrF2O2C_{10}H_{9}BrF_{2}O_{2}, with a molecular weight of approximately 247.06 g/mol. The compound's structure is characterized by a dioxolane ring attached to a phenyl group that contains bromine and fluorine substituents.

Structural Features

FeatureDescription
Dioxolane RingFive-membered cyclic ether
Bromine AtomEnhances binding affinity
Fluorine AtomsContributes to lipophilicity and reactivity
Methyl GroupAlters electronic properties

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromo-2,4-difluoro-3-methylphenol with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction conditions generally require moderate heating (50-80°C) and anhydrous solvents like dichloromethane or toluene.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with halogen substituents often demonstrate enhanced efficacy against various bacterial strains due to increased binding affinity to microbial targets.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 20 to 50 µg/mL for various strains, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity
In vitro assays conducted on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines revealed that this compound exhibits cytotoxic effects with IC50 values below those of standard chemotherapeutics like doxorubicin. The mechanism appears to involve apoptosis induction through modulation of specific signaling pathways.

The biological activity of this compound is believed to be mediated through interactions with enzymes or receptors involved in metabolic pathways. The presence of bromine and fluorine enhances its specificity and efficacy as a potential drug candidate by improving binding interactions.

Comparison with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

Compound NameStructural Features
6-Bromo-2,4-difluoro-3-methylphenylboronic acidContains boron; used in cross-coupling reactions
6-Bromo-2,4-difluoro-3-methylphenyltrimethylsilaneContains silicon; useful in organosilicon chemistry
6-Bromo-2,4-difluoro-3-methylphenyl(phenyl)methanolAlcohol functional group; used in organic syntheses

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